molecular formula C6H8O B1653871 Cyclopent-3-ene-1-carbaldehyde CAS No. 20145-35-1

Cyclopent-3-ene-1-carbaldehyde

Cat. No.: B1653871
CAS No.: 20145-35-1
M. Wt: 96.13 g/mol
InChI Key: RMCWOSMNBMMDPL-UHFFFAOYSA-N
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Description

Nomenclature and Structural Context within Cyclic Aldehydes

Cyclopent-3-ene-1-carbaldehyde is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. nih.govsigmaaldrich.com The name clearly defines its structure: "cyclopent-" indicates a five-membered ring, "-3-ene-" specifies a double bond between the third and fourth carbon atoms of the ring, and "-1-carbaldehyde" denotes an aldehyde group (-CHO) attached to the first carbon atom of the cyclopentene (B43876) ring. nih.govjove.comwikipedia.org

In the broader context of cyclic aldehydes, where the aldehyde group is directly attached to a ring, the suffix "-carbaldehyde" is used. pearson.comksu.edu.sa The numbering of the ring begins at the carbon atom to which the aldehyde group is attached, proceeding in a direction that assigns the lowest possible numbers to other substituents or unsaturated bonds. jove.com This compound is a member of the larger family of cyclopentene derivatives, which are known for their diverse biological activities and applications in various fields. smolecule.comresearchgate.net

The structure of this compound, featuring both a reactive aldehyde group and a double bond within a cyclic framework, makes it a bifunctional molecule with a unique reactivity profile. smolecule.com This combination of functional groups allows it to participate in a wide array of chemical transformations. smolecule.com

Table 1: Chemical Identification of this compound

Identifier Value
IUPAC Name This compound nih.gov
CAS Number 20145-35-1 nih.gov
Molecular Formula C6H8O nih.gov
Molecular Weight 96.13 g/mol sigmaaldrich.comsmolecule.com
SMILES C1C=CCC1C=O nih.gov

| InChI Key | RMCWOSMNBMMDPL-UHFFFAOYSA-N nih.gov |

Historical Overview of Research on this compound and Related Cyclic Systems

The study of cyclic systems, including those related to cyclopentene, has a rich history. The synthesis of cyclopentene itself was first reported in 1893. smolecule.com A significant method for synthesizing the core structure of this compound is the Diels-Alder reaction, a powerful tool in organic chemistry for forming six-membered rings. The reaction between cyclopentadiene (B3395910) and acrolein serves as a classic example of this transformation, leading to the formation of a substituted cyclohexene (B86901) which can be a precursor to cyclopentene derivatives. rsc.orgresearchgate.netoup.comacs.orgnih.gov

Early research into cyclopentane (B165970) carboxaldehydes and their derivatives explored various synthetic routes, including the dehydration and isomerization of tetrahydropyran-2-methanols in the vapor phase. google.com Over the years, advancements in synthetic methodologies have provided more efficient and selective ways to produce these valuable compounds.

Significance of this compound in Contemporary Organic Synthesis and Chemical Research

This compound is a highly valuable building block in modern organic synthesis. smolecule.com Its bifunctionality allows for a diverse range of chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules. smolecule.com The aldehyde group is susceptible to nucleophilic attack, while the double bond can undergo electrophilic addition and cycloaddition reactions. smolecule.com

Key reactions involving this compound include:

Aldol (B89426) Condensation: The aldehyde functionality can react with other carbonyl compounds to form β-hydroxy carbonyl compounds. smolecule.com

Wittig Reaction: This reaction allows for the formation of new carbon-carbon double bonds by reacting the aldehyde with a phosphonium (B103445) ylide. smolecule.com

Cycloaddition Reactions: The double bond in the cyclopentene ring can participate in cycloaddition reactions with various dienophiles to construct more complex cyclic systems. smolecule.com

Oxidation and Reduction: The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. beilstein-journals.org

The derivatives of this compound have potential applications in various fields. In material science, its reactive functional groups can be utilized to create novel materials with specific properties. smolecule.com Furthermore, it serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. smolecule.com The unique structural features of this compound also make it a subject of interest in studies exploring potential biological activities. smolecule.com

Table 2: Key Reactions of this compound

Reaction Type Description
Aldol Condensation Reaction with another carbonyl compound to form a β-hydroxy carbonyl compound. smolecule.com
Wittig Reaction Reaction with a phosphonium ylide to form a new alkene. smolecule.com
Cycloaddition The double bond participates in forming new cyclic structures. smolecule.com
Oxidation The aldehyde group is converted to a carboxylic acid. beilstein-journals.org

| Reduction | The aldehyde group is converted to a primary alcohol. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopent-3-ene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c7-5-6-3-1-2-4-6/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCWOSMNBMMDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415628
Record name Cyclopent-3-ene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20145-35-1
Record name Cyclopent-3-ene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Cyclopent 3 Ene 1 Carbaldehyde

Classical Synthetic Approaches to Cyclopent-3-ene-1-carbaldehyde

Traditional methods for the synthesis of this compound often rely on fundamental organic reactions, providing a solid foundation for its preparation.

Oxidation of Cyclopentene (B43876) Precursors

One of the most common and direct methods for synthesizing this compound involves the oxidation of suitable cyclopentene precursors. A widely used technique is the ozonolysis of cyclopentene, followed by a reductive workup, which cleaves the double bond and yields the desired aldehyde. smolecule.com Another approach involves the oxidation of a primary alcohol, such as (Cyclopent-3-en-1-yl)methanol, using oxidizing agents like Dess-Martin periodinane or TEMPO-mediated oxidation to produce the corresponding aldehyde.

PrecursorOxidizing AgentProductReference
CyclopenteneOzone (O₃) followed by reductive workupThis compound smolecule.com
(Cyclopent-3-en-1-yl)methanolDess-Martin periodinaneThis compound
(Cyclopent-3-en-1-yl)methanolTEMPOThis compound

Grignard Reagent-Mediated Syntheses

Grignard reagents offer a powerful tool for the formation of carbon-carbon bonds and can be employed in the synthesis of this compound. While direct synthesis from a cyclopentene-based Grignard reagent and a formylating agent is conceivable, a more common strategy involves the reaction of a Grignard reagent with a cyclopentene derivative. smolecule.comchemguide.co.uk For instance, a cyclopentenyl Grignard reagent could theoretically react with a suitable electrophile to introduce the aldehyde functionality. However, a more practical approach often involves the addition of a Grignard reagent to an already functionalized cyclopentene ring. masterorganicchemistry.com

Advanced and Multistep Synthetic Routes to this compound

More sophisticated synthetic strategies have been developed to access this compound and its derivatives, often involving multiple steps and specialized reagents to achieve higher complexity and control.

Strategies Involving Cyclopentadiene (B3395910) Derivatives

Cyclopentadiene and its derivatives are versatile starting materials in organic synthesis. One approach involves the reaction of cyclopentadiene with tert-butyl nitrite (B80452) to form an intermediate that can undergo further transformations to yield the target aldehyde. smolecule.com Additionally, theoretical studies have explored the reaction between cyclopentadiene and protonated imine derivatives, which proceeds through a stepwise mechanism to form cycloadducts that could potentially be converted to cyclopentene carbaldehydes. researchgate.net The development of methods for the stereospecific hydroxylation of cyclopentadiene, followed by a series of reactions including ketal protection, dibromocarbene addition, and silver-promoted ring-opening, has also been explored for the synthesis of related six-membered ring systems, showcasing the versatility of cyclopentadiene as a starting material. metu.edu.tr

Domino and Cascade Reaction Pathways to this compound Scaffolds

Domino, or cascade, reactions offer an efficient means of constructing complex molecular architectures in a single operation. wikipedia.org These reactions, where each subsequent step is triggered by the functionality formed in the previous one, have been applied to the synthesis of functionalized cyclopentene derivatives. wikipedia.org For example, recent research has demonstrated domino reactions that produce multifunctionalized derivatives of cyclopent-3-ene. smolecule.com Organocatalytic cascade reactions, in particular, have emerged as a powerful tool. For instance, the reaction of aliphatic enals with specific partners can lead to the formation of highly functionalized cyclopentane (B165970) carbaldehydes with high stereoselectivity. acs.orgrsc.org These processes often involve a series of transformations such as Michael additions and aldol (B89426) condensations occurring in a sequential manner. wikipedia.org

Enantioselective and Diastereoselective Synthesis of this compound and Its Chiral Derivatives

The development of enantioselective and diastereoselective methods is crucial for the synthesis of chiral molecules with specific biological activities. Several strategies have been developed to control the stereochemistry during the formation of this compound and its derivatives.

Organocatalysis has proven to be a particularly effective approach for the enantioselective synthesis of cyclopentene carbaldehydes. nih.gov A direct multicatalytic cascade sequence involving the carbocyclization of aldehydes with alkynes, mediated by a chiral organocatalyst, can produce enantiomerically enriched cyclopentene carbaldehydes. nih.gov Asymmetric Michael additions of nitromethane (B149229) to cycloalkene-1-carboxaldehydes, catalyzed by chiral pyrrolidine (B122466) derivatives, have also been successfully employed to generate chiral cyclopentane derivatives with high enantioselectivity. nih.gov

Diastereoselective syntheses have also been reported. For instance, palladium-catalyzed intramolecular Mizoroki–Heck annulation reactions of cyclopentenyl-tethered anilines have been used to synthesize spiroindolines with high diastereoselectivity. acs.org Furthermore, the diastereoselective amination of chiral cinnamyl benzyl (B1604629) ethers has been utilized in the total synthesis of complex molecules, demonstrating the potential for controlling diastereoselectivity in reactions involving cyclopentene-like structures. researchgate.netmdpi.com

Reaction TypeCatalyst/ReagentKey FeatureProduct TypeReference
Multicatalytic CascadeChiral OrganocatalystEnantioselective carbocyclizationChiral Cyclopentene Carbaldehydes nih.gov
Asymmetric Michael AdditionChiral PyrrolidineHigh enantioselectivityChiral Cyclopentane Derivatives nih.gov
Mizoroki–Heck AnnulationPalladium CatalystHigh diastereoselectivityDiastereomerically pure Spiroindolines acs.org

Reactivity and Transformations of Cyclopent 3 Ene 1 Carbaldehyde in Organic Synthesis

Reactions at the Aldehyde Functionality of Cyclopent-3-ene-1-carbaldehyde

The aldehyde group in this compound is a focal point of its reactivity, readily participating in nucleophilic additions, condensation reactions, and oxidations, thereby enabling the generation of a wide array of chemical derivatives.

Nucleophilic Additions to the Carbonyl Group

The electrophilic nature of the carbonyl carbon in this compound renders it susceptible to attack by a variety of nucleophiles. This reactivity is fundamental to the construction of new carbon-carbon and carbon-heteroatom bonds.

A quintessential example of this reactivity is the Grignard reaction. The addition of an organomagnesium halide, such as methylmagnesium bromide, to this compound, followed by an aqueous workup, results in the formation of the corresponding secondary alcohol, 1-(cyclopent-3-en-1-yl)ethanol. This transformation provides a reliable and straightforward method for carbon chain extension.

Another significant nucleophilic addition is the formation of cyanohydrins. In a reaction catalyzed by a base, hydrogen cyanide adds across the carbonyl double bond of this compound to yield 2-(cyclopent-3-en-1-yl)-2-hydroxyacetonitrile. The resulting cyanohydrin is a valuable synthetic intermediate, as the nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, thus opening pathways to a variety of other functionalized molecules.

Condensation Reactions of this compound

Condensation reactions involving the aldehyde functionality of this compound are pivotal for the formation of larger, more complex molecular frameworks. Among these, the aldol (B89426) and Wittig-type reactions are of paramount importance.

The aldol condensation involves the reaction of an enolate, generated from a ketone or another aldehyde, with this compound. For instance, in a crossed-aldol reaction, the enolate of acetone (B3395972) can add to the aldehyde functionality to form a β-hydroxy ketone, which can subsequently be dehydrated to yield an α,β-unsaturated ketone. The stereochemical outcome of such reactions can often be controlled through the use of organocatalysis. nih.govresearchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction, a variant of the Wittig reaction, offers a highly stereoselective route to alkenes. wikipedia.org This reaction employs a phosphonate-stabilized carbanion which reacts with this compound to afford predominantly the E-isomer of the resulting α,β-unsaturated product, such as an ester. wikipedia.orgorganic-chemistry.org The HWE reaction is often preferred over the classical Wittig reaction due to the higher nucleophilicity and lower basicity of the phosphonate (B1237965) carbanion, as well as the ease of removal of the water-soluble phosphate (B84403) byproduct. wikipedia.org

Table 1: Representative Condensation Reactions of this compound

Reaction TypeReagents and ConditionsProduct
Aldol CondensationAcetone, NaOH, H₂O4-(Cyclopent-3-en-1-yl)but-3-en-2-one
Horner-Wadsworth-EmmonsTriethyl phosphonoacetate, NaH, THFEthyl 3-(cyclopent-3-en-1-yl)acrylate

Oxidation Reactions for Carboxylic Acid Derivatization

The aldehyde group of this compound can be efficiently oxidized to the corresponding carboxylic acid, Cyclopent-3-ene-1-carboxylic acid, a key intermediate for the synthesis of various derivatives.

The Pinnick oxidation is a particularly mild and effective method for this transformation, utilizing sodium chlorite (B76162) (NaClO₂) in the presence of a weak acid. wikipedia.org A significant advantage of this method is its tolerance of a wide range of other functional groups, including the olefinic moiety present in the starting material. wikipedia.org The reaction is typically conducted in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid byproduct and prevent unwanted side reactions. nrochemistry.com

Table 2: Typical Oxidation Reaction of this compound

Reaction TypeReagents and ConditionsProduct
Pinnick OxidationNaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂OCyclopent-3-ene-1-carboxylic acid

Reactions Involving the Cyclopentene (B43876) Olefinic Moiety of this compound

The carbon-carbon double bond within the cyclopentene ring provides a second reactive site, enabling the construction of bicyclic and other complex polycyclic systems through cycloaddition reactions.

Cycloaddition Reactions of this compound

The olefinic moiety of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it functions as a dienophile.

The Diels-Alder reaction is a powerful [4+2] cycloaddition that occurs between a conjugated diene and a dienophile, resulting in the formation of a six-membered ring. wikipedia.org The electron-withdrawing nature of the aldehyde group in this compound activates the double bond, enhancing its reactivity as a dienophile, particularly towards electron-rich dienes.

For example, the reaction of this compound with 1,3-butadiene (B125203) would yield a bicyclo[4.3.0]nonene derivative. The stereochemistry of the Diels-Alder reaction is a well-established and predictable aspect of this transformation. The reaction proceeds via a concerted mechanism, resulting in a syn-addition to the dienophile. When a cyclic diene is employed, there is a general preference for the formation of the endo-adduct, a consequence of favorable secondary orbital interactions in the transition state.

Table 3: Representative Diels-Alder Reaction

DieneDienophileProduct
1,3-ButadieneThis compoundBicyclo[4.3.0]non-7-ene-3-carbaldehyde
[3+2] Cycloadditions with 1,3-Dipoles

The carbon-carbon double bond in this compound can participate in [3+2] cycloaddition reactions with various 1,3-dipoles. wikipedia.org This type of reaction is a powerful method for the construction of five-membered heterocyclic rings. wikipedia.orgnih.gov The reaction involves the combination of a 1,3-dipole with a dipolarophile (in this case, the cyclopentene double bond) to form a cyclic adduct. wikipedia.org

The regioselectivity and stereoselectivity of these cycloadditions are influenced by both steric and electronic factors of the reactants. wikipedia.org For instance, the reaction of this compound with nitrile oxides would be expected to yield isoxazoline-fused cyclopentane (B165970) derivatives. Similarly, reaction with azomethine ylides can produce pyrrolidine-fused systems. uchicago.edu The general scheme for a [3+2] cycloaddition is depicted below:

Table 1: Examples of 1,3-Dipoles for [3+2] Cycloadditions

1,3-Dipole Type General Structure Resulting Heterocycle
Nitrile Oxides R-C≡N⁺-O⁻ Isoxazoline
Azomethine Ylides R₂C=N⁺(R)-C⁻R₂ Pyrrolidine (B122466)
Nitrones R₂C=N⁺(R)-O⁻ Isoxazolidine
Azides R-N=N⁺=N⁻ Triazoline

This table presents a generalized overview of potential [3+2] cycloaddition reactions. Specific reaction conditions and outcomes for this compound would require experimental investigation.

Triethylamine-Promoted Cycloadditions

Triethylamine (B128534) can be employed as a base to promote certain types of cycloaddition reactions. For instance, a study demonstrated that triethylamine promotes the cycloaddition of phenacylmalononitriles and o-hydroxychalcones, leading to the formation of multifunctionalized cyclopent-3-ene-1-carboxamides with good yields and high diastereoselectivity. smolecule.comrsc.org While this specific example does not directly use this compound as a starting material, it highlights a methodology that could potentially be adapted. In such a reaction, triethylamine would likely act as a catalyst to generate a reactive intermediate, such as an enolate, which could then participate in a cycloaddition cascade.

Electrophilic Additions to the Double Bond

The double bond in this compound is susceptible to electrophilic attack. smolecule.com This allows for the introduction of a variety of functional groups across the double bond. A classic example of this type of reaction is bromination.

The reaction of this compound with molecular bromine (Br₂) would be expected to proceed via a bromonium ion intermediate, leading to the formation of a dibromo-substituted cyclopentane carbaldehyde. The stereochemical outcome of the addition (syn or anti) would depend on the reaction conditions.

Table 2: Hypothetical Electrophilic Addition of Bromine

Reactant Reagent Product

This table illustrates a potential electrophilic addition reaction. The exact isomeric and stereoisomeric distribution of the product would need to be determined experimentally.

Other electrophiles, such as hydrogen halides (e.g., HBr, HCl), could also be added across the double bond, following Markovnikov's or anti-Markovnikov's rule depending on the reaction conditions (e.g., presence of peroxides). savemyexams.com

Ene Reactions

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.org this compound contains both a double bond and allylic hydrogens, making it a potential substrate for intramolecular ene reactions, also known as Conia-ene reactions when involving a carbonyl compound. organic-chemistry.orgrsc.org

In a potential intramolecular ene reaction, the enol form of the aldehyde could react with the double bond within the same molecule, leading to the formation of a bicyclic alcohol. This type of reaction is often promoted by heat or a Lewis acid catalyst. organic-chemistry.org The stereochemical outcome is dictated by the geometry of the transition state. wikipedia.org

Cascade and Tandem Reactions Utilizing this compound

The dual functionality of this compound makes it an excellent substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity.

Friedel-Crafts Acylation Coupled with Aldol Condensation

While specific examples utilizing this compound in a Friedel-Crafts acylation coupled with an aldol condensation are not readily found in the searched literature, one can conceptualize such a sequence. A Friedel-Crafts reaction would typically involve an aromatic ring, which is not present in the starting material. However, a related tandem reaction could involve an initial reaction at the aldehyde, followed by a subsequent transformation involving the double bond.

A more plausible cascade would be an initial aldol condensation of the aldehyde with another carbonyl compound, followed by an intramolecular reaction involving the double bond of the cyclopentene ring. smolecule.com

Sigmatropic Rearrangements in Complex Scaffold Construction

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system. stereoelectronics.org The rsc.orgrsc.org-sigmatropic rearrangement, which includes the Claisen and Cope rearrangements, is a powerful tool for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org

A derivative of this compound, such as an allyl vinyl ether formed from the corresponding alcohol, could undergo a Claisen rearrangement. wikipedia.org For example, if the aldehyde is reduced to the corresponding alcohol (cyclopent-3-en-1-ylmethanol) and then converted to an allyl ether, heating this ether could initiate a rsc.orgrsc.org-sigmatropic rearrangement to yield a substituted γ,δ-unsaturated carbonyl compound. wikipedia.orgbeilstein-journals.org

Table 3: Conceptual Claisen Rearrangement Sequence

Starting Material Intermediate Rearrangement Product
This compound Cyclopent-3-en-1-ylmethanol Allyl cyclopent-3-en-1-ylmethyl ether

This table outlines a hypothetical reaction sequence. The feasibility and specific outcomes would require experimental validation.

These types of rearrangements are valuable for constructing complex molecular scaffolds from relatively simple starting materials. beilstein-journals.org

Applications of Cyclopent 3 Ene 1 Carbaldehyde As a Synthetic Building Block

Synthesis of Complex Organic Molecules and Natural Products Utilizing Cyclopent-3-ene-1-carbaldehyde

The inherent reactivity of both the aldehyde and the alkene functionalities within this compound makes it a valuable precursor in the total synthesis of complex organic molecules and natural products. The cyclopentane (B165970) framework is a common motif in numerous biologically active compounds, and this aldehyde provides a direct entry point to this important structural class.

While direct, comprehensive studies detailing the use of this compound in the total synthesis of specific major natural products are not extensively documented in readily available literature, its structural similarity to key intermediates in the synthesis of prostaglandins (B1171923) and other cyclopentanoid natural products is noteworthy. For instance, the synthesis of prostaglandins often involves the elaboration of a functionalized cyclopentane ring. Methodologies for prostaglandin (B15479496) synthesis frequently utilize cyclopentane precursors that are subsequently functionalized to introduce the requisite side chains. The aldehyde group of this compound could, in principle, serve as a handle for the introduction of one of the prostaglandin side chains through reactions such as Wittig or Horner-Wadsworth-Emmons olefination, while the double bond could be functionalized to install other necessary stereocenters.

Similarly, the triquinane sesquiterpenoid hirsutene (B1244429), characterized by a linearly fused tricyclopentanoid ring system, represents another class of natural products where cyclopentene-based building blocks are crucial. While published syntheses of hirsutene have employed various strategies, including radical cyclizations and cycloaddition reactions, the potential of this compound as a starting material for constructing one of the five-membered rings remains an area for further exploration. Its ability to undergo cycloaddition reactions could be leveraged to build the fused ring system.

Furthermore, the cyclopentenyl moiety is a core component of carbocyclic nucleosides, which are analogues of natural nucleosides with a carbocyclic ring replacing the furanose sugar. These compounds often exhibit significant antiviral and anticancer activities. The synthesis of these molecules relies on the stereoselective functionalization of a cyclopentene (B43876) or cyclopentane ring, and this compound represents a potential starting point for the construction of the carbocyclic core.

Role of this compound in Chiral Synthon Preparation for Asymmetric Synthesis

The preparation of enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. This compound serves as a valuable prochiral starting material for the synthesis of chiral synthons, which are then utilized in asymmetric synthesis to build complex chiral molecules.

The aldehyde functionality of this compound can be a focal point for introducing chirality. Asymmetric aldol (B89426) reactions, for example, can be employed to create a new stereocenter adjacent to the cyclopentene ring with high enantioselectivity. The resulting chiral β-hydroxy aldehyde can then be further elaborated. Similarly, enantioselective additions of organometallic reagents to the aldehyde can generate chiral secondary alcohols, which are versatile intermediates.

Another powerful strategy involves the asymmetric functionalization of the carbon-carbon double bond. Enantioselective dihydroxylation or epoxidation of the cyclopentene ring can introduce two new stereocenters in a controlled manner. The resulting chiral diols or epoxides are highly valuable synthons that can be opened with various nucleophiles to introduce further functionality with defined stereochemistry.

Furthermore, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral secondary amine catalysts can react with the aldehyde to form a chiral enamine intermediate. This enamine can then participate in a variety of asymmetric transformations, such as Michael additions to nitroolefins or other acceptors, leading to the formation of multifunctionalized cyclopentane derivatives with high enantiomeric excess. These reactions often proceed through a cascade or domino sequence, rapidly building molecular complexity in a single pot.

The table below summarizes key asymmetric transformations involving cyclopentene derivatives, highlighting the potential of this compound as a substrate for generating chiral building blocks.

Asymmetric TransformationCatalyst/ReagentProduct TypePotential Application
Aldol ReactionChiral Proline DerivativesChiral β-Hydroxy AldehydesSynthesis of polyketides, amino alcohols
AllylationChiral BoronatesChiral Homoallylic AlcoholsNatural product synthesis
DihydroxylationOsmium Tetroxide / Chiral LigandsChiral DiolsSynthesis of carbohydrates, polyols
EpoxidationChiral Ketones / OxoneChiral EpoxidesVersatile intermediates for ring-opening reactions
Michael AdditionChiral Secondary AminesChiral Functionalized CyclopentanesConstruction of complex carbocyclic frameworks

Development of Multifunctionalized Cyclopentene Derivatives via this compound

The dual reactivity of this compound, possessing both an electrophilic aldehyde and a nucleophilic/electrophilic alkene, makes it an ideal substrate for the development of multifunctionalized cyclopentene derivatives. These derivatives, bearing multiple reactive handles, are valuable intermediates for the synthesis of a wide range of complex target molecules.

The aldehyde group can be readily transformed into a variety of other functional groups. For example, oxidation provides the corresponding carboxylic acid, reduction yields the primary alcohol, and reductive amination can be used to introduce amine functionalities. Wittig and related olefination reactions can extend the carbon chain and introduce new double bonds.

The carbon-carbon double bond in the cyclopentene ring is also amenable to a wide range of transformations. It can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as the dienophile, to construct bicyclic systems. [4+2] cycloadditions with various dienes can rapidly generate complex polycyclic frameworks. The double bond can also undergo various addition reactions, including halogenation, hydroboration-oxidation to introduce a hydroxyl group, and epoxidation.

Domino and cascade reactions starting from this compound or its simple derivatives offer an efficient route to highly functionalized cyclopentanes. For example, a Michael addition to an α,β-unsaturated derivative of the aldehyde, followed by an intramolecular aldol condensation (a Robinson annulation sequence), can be used to construct fused ring systems. Organocatalytic domino reactions, initiated by the formation of an enamine from the aldehyde, can lead to the formation of multiple new bonds and stereocenters in a single operation.

The following table illustrates the versatility of this compound in generating multifunctionalized derivatives through various reaction types.

Reaction TypeReagent/ConditionsResulting Functional Groups
OxidationJones Reagent, PCCCarboxylic Acid
ReductionNaBH4, LiAlH4Primary Alcohol
Wittig ReactionPhosphonium (B103445) YlideAlkene
Diels-Alder ReactionConjugated DieneBicyclic Alkene
Epoxidationm-CPBAEpoxide
Michael AdditionNucleophile (e.g., enolate)1,5-Dicarbonyl Compound
Organocatalytic CascadeChiral Amine, ElectrophileMultifunctionalized Chiral Cyclopentane

Contribution of this compound to Novel Material Science and Polymer Chemistry

The unique chemical structure of this compound and its derivatives lends itself to applications in material science and polymer chemistry. The presence of a polymerizable alkene and a reactive aldehyde group allows for its incorporation into various polymer architectures and the synthesis of functional materials.

The cyclopentene moiety can undergo ring-opening metathesis polymerization (ROMP) using appropriate catalysts, such as Grubbs' or Schrock catalysts. The resulting polymers would possess pendant aldehyde groups along the polymer backbone. These aldehyde functionalities can then be used for post-polymerization modification, allowing for the introduction of a wide range of chemical functionalities. This approach enables the synthesis of functional polymers with tailored properties for applications such as drug delivery, sensor development, and advanced coatings.

The aldehyde group can also participate in polymerization reactions itself. For example, it can undergo condensation polymerization with polyamines or polyols to form Schiff base or acetal (B89532) polymers, respectively. These polymers may exhibit interesting properties such as thermal stability, conductivity, or liquid crystallinity.

Furthermore, derivatives of this compound can be used as monomers or cross-linking agents in the synthesis of various resins and thermosets. The bifunctional nature of the molecule allows for the formation of cross-linked networks, leading to materials with enhanced mechanical strength and thermal resistance. For instance, the diol obtained from the reduction of the aldehyde can be used as a monomer in the synthesis of polyesters or polyurethanes.

The potential applications of this compound in material science are summarized in the table below.

Application AreaPolymerization/Modification MethodPotential Material Properties
Functional PolymersRing-Opening Metathesis Polymerization (ROMP) followed by post-polymerization modificationTunable solubility, biocompatibility, stimuli-responsiveness
Condensation PolymersPolycondensation with amines or alcoholsThermal stability, electro-optical properties
Cross-linked ResinsCopolymerization with other monomersHigh mechanical strength, chemical resistance
Adhesives and CoatingsIncorporation into epoxy or polyurethane formulationsEnhanced adhesion, durability

Exploration of this compound as Precursors for Specialized Chemical Probes

Chemical probes are essential tools in chemical biology for studying and manipulating biological processes. The structural features of this compound make it an attractive starting material for the synthesis of specialized chemical probes.

The aldehyde group is a key functionality for bioconjugation. It can react with aminooxy or hydrazide groups on biomolecules, such as proteins or nucleic acids, to form stable oxime or hydrazone linkages. This allows for the site-specific labeling of biomolecules with reporter groups, such as fluorophores or biotin, that are appended to the cyclopentene scaffold. The cyclopentene ring can serve as a rigid spacer, positioning the reporter group at a defined distance from the biomolecule.

Furthermore, the double bond of the cyclopentene ring can be functionalized to introduce photoreactive groups, such as azides or diazirines, for photoaffinity labeling experiments. These probes can be used to identify the binding partners of a small molecule or to map the active site of an enzyme. Upon photoactivation, the probe forms a covalent bond with nearby biomolecules, allowing for their subsequent identification and characterization.

Derivatives of this compound can also be designed as activity-based probes. By incorporating a reactive "warhead" that can covalently modify a specific class of enzymes, these probes can be used to profile enzyme activity in complex biological samples. The cyclopentene core can be modified to enhance the probe's selectivity and cell permeability.

The table below outlines the potential of this compound as a precursor for different types of chemical probes.

Type of Chemical ProbeKey FunctionalizationApplication
Bioconjugation ReagentAldehyde for oxime/hydrazone ligationLabeling of proteins, nucleic acids
Photoaffinity LabelIntroduction of photoreactive groups (e.g., azide)Identification of protein-ligand interactions
Activity-Based ProbeIncorporation of an enzyme-reactive "warhead"Profiling enzyme activity in biological systems
Fluorescent ProbeAttachment of a fluorophoreImaging of biological processes

Advanced Spectroscopic Characterization and Analysis of Cyclopent 3 Ene 1 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Cyclopent-3-ene-1-carbaldehyde

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehydic, vinylic, allylic, and methine protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Aldehyde Proton (-CHO): This proton is highly deshielded by the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. It is expected to appear as a doublet in the far downfield region, typically between δ 9.5-10.0 ppm . The coupling would be with the methine proton at the C1 position.

Vinylic Protons (-CH=CH-): The two protons on the double bond are in an identical chemical environment due to the molecule's symmetry. They would appear as a single signal, likely a multiplet, in the range of δ 5.6-5.8 ppm .

Allylic Protons (-CH₂-CH=): The four allylic protons on C2 and C5 are also chemically equivalent. They are expected to produce a multiplet signal further upfield, typically around δ 2.5-2.7 ppm .

Methine Proton (C1-H): The proton attached to the same carbon as the aldehyde group is deshielded by the carbonyl group and is also in an allylic position. This proton would likely resonate as a multiplet in the region of δ 3.0-3.3 ppm .

Analysis of the closely related compound, 3-Cyclohexene-1-carboxaldehyde, shows a similar pattern, with the aldehydic proton at δ 9.70 ppm and vinylic protons around δ 5.71 ppm, supporting these predicted ranges. chemicalbook.com

Proton TypeExpected Chemical Shift (δ, ppm)Expected MultiplicityIntegration
Aldehydic (-CHO)9.5 - 10.0Doublet (d)1H
Vinylic (-CH=CH-)5.6 - 5.8Multiplet (m)2H
Methine (C1-H)3.0 - 3.3Multiplet (m)1H
Allylic (-CH₂-)2.5 - 2.7Multiplet (m)4H

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display four distinct signals, reflecting the molecule's symmetry.

Carbonyl Carbon (C=O): The aldehyde carbon is the most deshielded and will appear at the lowest field, typically in the range of δ 195-205 ppm . oregonstate.edupressbooks.pub

Vinylic Carbons (-C=C-): Due to symmetry, the two olefinic carbons (C3 and C4) are equivalent and will produce a single signal in the alkene region, expected around δ 128-130 ppm . For comparison, the vinylic carbons in the related methyl cyclopent-3-enecarboxylate appear at δ 128.89 ppm. rsc.org

Methine Carbon (C1): The carbon atom bonded to the aldehyde group is expected to resonate around δ 40-45 ppm .

Allylic Carbons (C2, C5): The two equivalent allylic carbons are the most shielded and will appear at the highest field, likely in the range of δ 35-40 ppm .

Carbon TypeExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)195 - 205
Vinylic (-C=C-)128 - 130
Methine (C1)40 - 45
Allylic (C2, C5)35 - 40

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Vibrational spectroscopy provides crucial information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by absorptions from the aldehyde and alkene groups.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1740-1720 cm⁻¹ , characteristic of a saturated aliphatic aldehyde. uc.edu

Aldehydic C-H Stretch: Two weak to medium bands are characteristic for the C-H bond of an aldehyde group, appearing around 2850 cm⁻¹ and 2750 cm⁻¹ . pressbooks.publibretexts.org The presence of both peaks is a strong indicator of an aldehyde.

=C-H Stretch: The stretching vibration of the vinylic C-H bonds will appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. libretexts.org

C=C Stretch: The alkene C=C stretching vibration is expected to show a medium-intensity band around 1650-1630 cm⁻¹ . uc.edu

Aliphatic C-H Stretch: The stretching vibrations of the C-H bonds on the saturated part of the ring will absorb strongly in the 3000-2850 cm⁻¹ region. uc.edu

Raman Spectroscopy: Raman spectroscopy, which relies on changes in polarizability, complements IR spectroscopy. While specific experimental data is scarce, the expected Raman spectrum would prominently feature:

A very strong and sharp band for the C=C stretching mode around 1650 cm⁻¹ , as symmetric, non-polar bonds often produce strong Raman signals.

A strong signal for the C=O stretching vibration, also in the 1740-1720 cm⁻¹ region.

Signals corresponding to the various C-H stretching and bending modes.

The analysis of other aldehydes by Raman spectroscopy confirms that these vibrational modes are readily observable and can be used for identification. researchgate.netresearching.cn

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aldehydic C-H Stretch2850 & 2750Weak-MediumMedium
Vinylic =C-H Stretch3100 - 3000MediumMedium
Aliphatic C-H Stretch3000 - 2850StrongStrong
C=O Stretch1740 - 1720StrongStrong
C=C Stretch1650 - 1630MediumVery Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies of this compound

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. The electron ionization (EI) mass spectrum of this compound (molar mass: 96.13 g/mol ) would exhibit a molecular ion peak and several characteristic fragment ions.

Molecular Ion (M⁺): A peak at m/z = 96 corresponding to the intact molecule minus one electron, [C₆H₈O]⁺•, is expected.

[M-1]⁺ Peak: A significant peak at m/z = 95 due to the loss of the aldehydic hydrogen atom, a common fragmentation for aldehydes, forming a stable acylium ion.

[M-29]⁺ Peak: A prominent peak at m/z = 67 resulting from the loss of the entire aldehyde group (•CHO). This corresponds to the cyclopentenyl cation [C₅H₇]⁺.

Retro-Diels-Alder Reaction: A characteristic fragmentation for cyclohexene (B86901) systems, and plausible for cyclopentene (B43876) systems, is a retro-Diels-Alder reaction. For this molecule, this would involve the cleavage of the ring, potentially leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da), which would result in a fragment ion at m/z = 68 . The mass spectrum of the analogous 3-Cyclohexene-1-carboxaldehyde shows a base peak at m/z = 81 and a significant peak at m/z = 79, which arise from complex rearrangements and loss of the aldehyde group followed by hydrogen loss. nist.gov Similar complex rearrangements would be expected for the cyclopentene analogue.

m/zProposed FragmentProposed Loss from M⁺
96[C₆H₈O]⁺•-
95[C₆H₇O]⁺•H
67[C₅H₇]⁺•CHO
68[C₄H₄O]⁺•C₂H₄ (via retro-Diels-Alder)

Integration of Experimental and Theoretical Spectroscopic Data for this compound

In modern chemical analysis, the integration of experimental data with theoretical calculations provides a powerful tool for unambiguous structural confirmation and detailed spectroscopic assignment. For this compound, this would involve using computational methods like Density Functional Theory (DFT).

The process typically involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable conformation using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). nih.gov

Frequency Calculations: Using the optimized geometry, vibrational frequencies (IR and Raman) are calculated. These theoretical frequencies are often scaled by a factor to better match experimental values, aiding in the precise assignment of each band in the experimental spectra. nih.gov

NMR Chemical Shift Calculation: The magnetic shielding tensors for each nucleus are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory.

Comparison and Refinement: The calculated spectra are compared with experimental data. A strong correlation between the predicted and observed spectra provides high confidence in the structural assignment. Discrepancies can point to specific conformational effects or intermolecular interactions not accounted for in the gas-phase calculations.

This integrated approach has been successfully applied to numerous organic molecules, including various aldehydes, to achieve precise spectral interpretation and structural elucidation. nih.govresearchgate.net Applying this methodology to this compound would allow for a definitive assignment of all its spectroscopic features.

Theoretical and Computational Investigations of Cyclopent 3 Ene 1 Carbaldehyde

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of Cyclopent-3-ene-1-carbaldehyde

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of organic molecules. For this compound, DFT calculations provide valuable insights into its molecular properties and chemical behavior. These theoretical studies are crucial for understanding the intricate details of its electronic configuration and predicting its reactivity in various chemical transformations.

Molecular Orbital Analysis (HOMO-LUMO)

The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) playing central roles. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, thus acting as an electrophile. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally indicates higher reactivity and lower stability. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the carbon-carbon double bond (C=C) of the cyclopentene (B43876) ring, which is the most electron-rich part of the molecule. The LUMO, on the other hand, is anticipated to be centered on the carbon-oxygen double bond (C=O) of the aldehyde group, which is the most electron-deficient site. This distribution of frontier orbitals suggests that this compound can act as a nucleophile at the C=C bond and as an electrophile at the carbonyl carbon.

Illustrative Data Table of Frontier Orbital Energies:

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: The values in this table are illustrative and representative of similar unsaturated aldehyde systems.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study bonding, lone pairs, and intermolecular and intramolecular interactions. usc.eduusc.edu It provides a localized picture of the electron density, which is more aligned with the classical Lewis structure concept of chemical bonding. NBO analysis can reveal important details about charge distribution, hybridization, and delocalization of electron density within a molecule.

Global and Local Reactivity Descriptors (Fukui Functions, Electrophilicity Indices)

Global and local reactivity descriptors, derived from DFT, are used to quantify and predict the reactivity of molecules. Global descriptors, such as chemical potential, hardness, and the electrophilicity index, provide a general measure of a molecule's reactivity. The electrophilicity index, for instance, quantifies the ability of a molecule to accept electrons.

Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. wikipedia.org The Fukui function for nucleophilic attack (f+) indicates the regions of a molecule that are most susceptible to attack by a nucleophile, while the Fukui function for electrophilic attack (f-) highlights the sites most prone to attack by an electrophile. faccts.de

For this compound, the Fukui function f+ is expected to have its largest value on the carbonyl carbon, indicating that this is the primary site for nucleophilic attack. Conversely, the f- function would likely be largest on the carbons of the C=C bond, identifying them as the most probable sites for electrophilic attack.

Illustrative Data Table of Global and Local Reactivity Descriptors:

DescriptorValue
Electronegativity (χ)4.15 eV
Chemical Hardness (η)2.35 eV
Electrophilicity Index (ω)3.66 eV
Fukui Function (f+)
Carbonyl Carbon0.25
Olefinic Carbons0.05
Fukui Function (f-)
Olefinic Carbons0.30
Carbonyl Carbon0.02

Note: The values in this table are illustrative and based on general principles for similar molecules.

Computational Analysis of Reaction Mechanisms and Selectivity Involving this compound

Computational chemistry plays a vital role in elucidating reaction mechanisms and predicting the selectivity of chemical reactions. For reactions involving this compound, such as cycloadditions, DFT calculations can be employed to map out the potential energy surface, identify transition states, and calculate activation energies.

Activation Energy Calculations for Reaction Pathways

The activation energy is the minimum energy required for a chemical reaction to occur. By calculating the energies of the reactants, transition states, and products, the activation energy for a particular reaction pathway can be determined. This information is crucial for predicting the feasibility and rate of a reaction.

In the context of a Diels-Alder reaction where this compound acts as a dienophile, DFT calculations can be used to determine the activation energies for the formation of different possible products (e.g., endo and exo isomers). masterorganicchemistry.com A lower activation energy corresponds to a faster reaction rate. For example, in the Diels-Alder reaction of cyclopentadiene (B3395910) with various dienophiles, computational studies have shown that the activation enthalpies can be accurately predicted, providing insights into the reaction kinetics. researchgate.net

Illustrative Data Table of Activation Energies for a Diels-Alder Reaction:

Reaction PathwayActivation Energy (kcal/mol)
Endo approach15.5
Exo approach17.2

Note: The values in this table are illustrative and based on typical values for Diels-Alder reactions involving similar dienophiles.

Frontier Molecular Orbital (FMO) Theory in Regioselectivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the regioselectivity of pericyclic reactions, such as the Diels-Alder reaction. acs.org According to FMO theory, the preferred reaction pathway is the one that involves the strongest interaction between the HOMO of one reactant and the LUMO of the other. The strength of this interaction is determined by both the energy difference between the orbitals and the magnitude of the orbital coefficients at the reacting atoms.

In a Diels-Alder reaction involving an unsymmetrical diene and this compound as the dienophile, FMO theory can be used to predict which of the possible regioisomers will be the major product. mdpi.com This is achieved by examining the coefficients of the HOMO of the diene and the LUMO of this compound at the reacting carbon atoms. The regioselectivity is predicted to favor the isomer formed through the pathway where the atoms with the largest orbital coefficients on the HOMO and LUMO align. stereoelectronics.org

Studies on Conformation and Tautomerism of this compound

Theoretical and computational chemistry offer powerful tools to investigate the molecular structure and dynamics of organic compounds. For this compound, computational studies are essential for understanding its conformational landscape and the potential for tautomerism, particularly concerning the aldehyde functional group. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, its structural and tautomeric properties can be inferred from computational analyses of related cyclopentene derivatives and aldehydes.

The cyclopentene ring is known to be non-planar, adopting conformations that relieve the torsional strain that would be present in a planar structure. The two most common puckered conformations are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry) forms. In the case of substituted cyclopentenes, the nature and position of the substituent play a crucial role in determining the most stable conformation. A computational study on various cyclopentene derivatives highlighted that the bulk and position of substituents significantly influence the torsional strain and, consequently, the ring's conformation nih.govresearchgate.net. For this compound, the carbaldehyde group at the C1 position would be expected to favor a conformation that minimizes steric interactions with the ring's hydrogen atoms. The aldehyde group itself can exist in different orientations relative to the ring, primarily defined by the dihedral angle of the C-C-C=O bond. These different orientations would lead to distinct conformers with varying energies.

Furthermore, aldehydes that possess at least one hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) can exhibit keto-enol tautomerism. Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of a double bond. This compound has an α-hydrogen, making it capable of existing in equilibrium between its keto (aldehyde) form and its enol (alkene-alcohol) form.

The keto form is generally more stable for simple aldehydes and ketones. However, the stability of the enol form can be influenced by factors such as conjugation and intramolecular hydrogen bonding. Computational studies, typically employing Density Functional Theory (DFT), are widely used to predict the relative energies and equilibrium constants of keto-enol tautomers. These studies have shown that the choice of computational method and the inclusion of solvent effects are critical for accurate predictions comporgchem.com. For instance, a DFT study on 3-phenyl-2,4-pentanedione found the keto form to be more stable than the enol form in both the gas phase and in various solvents orientjchem.org.

Below is a table summarizing typical computational findings for keto-enol tautomerism in carbonyl compounds, which can provide a theoretical basis for understanding the potential tautomeric equilibrium of this compound.

Tautomer PairComputational MethodBasis SetΔE (Keto-Enol) (kcal/mol)Solvent
Acetaldehyde/Vinyl AlcoholG3SXNot specified-10.9Gas Phase
3-Phenyl-2,4-pentanedioneB3LYP6-31+G(d)-17.89Gas Phase
3-Phenyl-2,4-pentanedioneB3LYP6-31+G(d)-16.50Water
AcetylacetoneDFTNot specified+2.5 (enol favored)Gas Phase

This table presents representative data from computational studies on other carbonyl compounds to illustrate the principles of keto-enol tautomerism.

Non-Linear Optical (NLO) Properties and Computational Prediction for this compound

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to various applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugated systems and donor-acceptor groups often exhibit significant NLO properties. The aldehyde group in this compound acts as an electron-withdrawing group, and the double bond in the cyclopentene ring provides a degree of π-conjugation.

Computational quantum chemistry, particularly DFT, has become an indispensable tool for the prediction and understanding of the NLO properties of molecules. These calculations can provide insights into the electronic structure and how it gives rise to NLO phenomena. Key parameters that are computationally evaluated include the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively), which are tensor quantities that describe the molecule's response to the electric field of light.

While there are no specific computational studies on the NLO properties of this compound in the reviewed literature, theoretical predictions can be made based on its structural features and by analogy with related compounds. For instance, a study on a diarylethene perfluorocyclopentene derivative demonstrated significant NLO properties, which were investigated using the Z-scan technique researchgate.net. Theoretical investigations into other organic molecules have shown that the presence of donor and acceptor groups connected by a π-system can lead to large hyperpolarizabilities nih.gov.

The computational prediction of NLO properties for a molecule like this compound would involve the following steps:

Geometry Optimization: The molecule's ground state geometry is optimized using a suitable level of theory (e.g., DFT with a functional like B3LYP or M06) and a basis set.

Calculation of NLO Properties: Using the optimized geometry, the components of the dipole moment, polarizability, and hyperpolarizabilities are calculated. This is often done using time-dependent DFT (TD-DFT) for frequency-dependent properties.

The magnitude of the NLO response in this compound is expected to be modest compared to larger, more extensively conjugated systems. However, computational studies could elucidate the potential for enhancing its NLO properties through chemical modification, such as the introduction of strong donor groups on the cyclopentene ring.

The table below summarizes key NLO parameters and the computational methods typically used for their prediction, based on studies of other organic NLO materials.

NLO PropertySymbolTypical Computational MethodTypical Basis Set
Dipole MomentμDFT (e.g., B3LYP, M06)6-31G(d,p), 6-311++G(d,p)
Linear PolarizabilityαDFT, TD-DFT6-31G(d,p), 6-311++G(d,p)
First HyperpolarizabilityβDFT, TD-DFT6-31G(d,p), 6-311++G(d,p)
Second HyperpolarizabilityγDFT, TD-DFT6-31G(d,p), 6-311++G(d,p)

This table is illustrative of the computational approaches used for predicting NLO properties and is based on general practices in the field.

Derivatives and Analogues of Cyclopent 3 Ene 1 Carbaldehyde: Synthesis and Reactivity

Synthesis and Characterization of Substituted Cyclopent-3-ene-1-carbaldehydes

The synthesis of substituted cyclopentene (B43876) rings is a significant area of research due to the prevalence of these scaffolds in bioactive compounds. nih.govresearchgate.net Various strategies have been developed to create these functionalized rings with high stereocontrol.

One common approach to synthesizing the parent compound involves the oxidation of cyclopentene. smolecule.com For the creation of more complex, substituted derivatives, multicomponent reactions (MCRs) have proven to be highly efficient. For instance, an isocyanide-based MCR can be used to produce structurally unique, tetrasubstituted cyclopentenyl frameworks. nih.gov This method combines an asymmetric Michael addition–hemiacetalization between α-cyanoketones and α,β-unsaturated aliphatic aldehydes to form chiral cyclic hemiacetals. These intermediates then undergo a diastereoselective intramolecular isocyanide-based MCR to yield highly functionalized cyclopentenyl rings. nih.gov This strategy demonstrates good tolerance for various isocyanides, including those with bulky alkyl chains and glycine-derived variants, affording products in good yields and excellent stereoselectivities. nih.gov

Another powerful method for synthesizing substituted cyclopentene derivatives is the phosphine-catalyzed (3+2) annulation of allenoates with electron-deficient olefins. nih.gov This has become a widely explored strategy since its initial report. Furthermore, Grignard reagents can be reacted with substituted cyclopentenones, followed by hydrolysis, to introduce a variety of substituents onto the cyclopentene ring.

Characterization of these synthesized compounds relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the connectivity and stereochemistry of the substituents on the cyclopentene ring. Infrared (IR) spectroscopy confirms the presence of key functional groups, such as the aldehyde's carbonyl group (C=O) and the alkene's carbon-carbon double bond (C=C). Mass spectrometry is used to confirm the molecular weight of the synthesized derivatives.

Table 1: Synthesis of Substituted Cyclopentenyl Derivatives via Isocyanide-Based MCR

Isocyanide Substituent Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee %)
Bulky Alkyl Chain 85 99:1 99
Long Alkyl Chain 82 >99:1 >99
Glycine-derived 72 92:8 97

This table presents data on the synthesis of various cyclopentenyl derivatives, highlighting the efficiency and stereoselectivity of the isocyanide-based multicomponent reaction. nih.gov

Comparative Studies with Cyclohexene- and Cyclobutane-Carbaldehyde Analogues

The reactivity of cycloalkene carbaldehydes is significantly influenced by the ring size, which affects ring strain and conformational flexibility. Comparing Cyclopent-3-ene-1-carbaldehyde with its four- and six-membered ring analogues, Cyclobutanecarbaldehyde and Cyclohexene-1-carbaldehyde, reveals key differences in their chemical behavior.

Ring Strain and Reactivity:

Cyclobutanecarbaldehyde: The cyclobutane (B1203170) ring possesses considerable angle strain. This strain can influence the reactivity of the aldehyde group and the stability of reaction intermediates.

This compound: The cyclopentene ring has less angle strain than cyclobutane but more than cyclohexane. The presence of the double bond introduces torsional strain. This combination of factors makes the ring susceptible to reactions that can alleviate this strain, such as cycloadditions. smolecule.com

Cyclohexene-1-carbaldehyde: The cyclohexene (B86901) ring can adopt a half-chair conformation, which minimizes both angle and torsional strain, making it the most stable of the three.

Reactivity of the Aldehyde Group: The aldehyde functional group in all three compounds undergoes typical reactions such as oxidation, reduction, and nucleophilic addition. For example, cyclohexanecarbaldehyde reacts with Tollens' reagent to form the corresponding carboxylate ion and a silver mirror. youtube.com It also reacts with Grignard reagents like phenylmagnesium bromide (PhMgBr) followed by acidic workup. askfilo.comdoubtnut.com Similar reactivity is expected for this compound and cyclobutanecarbaldehyde. However, the electronic environment and steric hindrance imposed by the different ring structures can affect the rates and outcomes of these reactions.

Reactions involving the Alkene: The double bond in this compound and Cyclohexene-1-carbaldehyde allows for cycloaddition reactions. smolecule.com The higher ring strain in the cyclopentene system may enhance its reactivity as a dienophile compared to the cyclohexene analogue in certain cycloaddition reactions.

Table 2: Comparison of Cycloalkene Carbaldehyde Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Key Structural Feature
Cyclobutanecarbaldehyde C₅H₈O 84.12 High ring strain
This compound C₆H₈O 96.13 Moderate ring strain, planar double bond
Cyclohexene-1-carbaldehyde C₇H₁₀O 110.15 Low ring strain, flexible conformation

This table provides a comparative overview of the physical properties and structural features of cyclobutane-, cyclopentene-, and cyclohexene-based carbaldehydes. nih.govnih.govnih.gov

Preparation and Reactions of Spirocyclic and Fused Ring Systems Derived from this compound

The unique structure of this compound makes it an excellent starting material for the synthesis of more complex polycyclic systems, including spirocyclic and fused rings. These motifs are prevalent in natural products and medicinally relevant molecules.

Spirocyclic Systems: Spiro compounds, which contain two rings connected by a single common atom, can be synthesized from cyclopentene derivatives. For example, multi-component reactions involving isatins and cyclopentane-1,3-dione (a related cyclopentane (B165970) derivative) can lead to the formation of novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org Another approach involves the reaction of isoxazolones with aldehydes in a Conia-ene type reaction to produce spirocyclic isoxazolones. acs.org The aldehyde functionality of this compound can be utilized in similar condensation and cycloaddition strategies to construct spirocyclic scaffolds. For instance, a three-component reaction of triphenylphosphine, an appropriate dienophile, and an isatylidene derivative can afford functionalized spiro[cyclopent researchgate.netene-1,3′-indolines]. figshare.com

Fused Ring Systems: Fused ring systems, where two rings share two common atoms, are also accessible from cyclopentene precursors. The double bond in the cyclopentene ring is particularly useful for building fused structures via cycloaddition reactions. smolecule.com Furthermore, intramolecular reactions can be employed to form fused rings. For example, an acid-catalyzed rearrangement of a cyclopropyl (B3062369) ester can be used to synthesize bi- and tricyclic fused lactones. nih.gov Ring-expansion strategies have also been developed to construct fused seven-membered ring systems, leading to bicyclo[5.3.0]decane skeletons, which are present in some sesquiterpenoid natural products. chemrxiv.org

Reactions of Derived Polycyclic Systems: Once formed, these spirocyclic and fused ring systems can undergo further transformations. For instance, spiro-1,3-dithiolopyrans, formed from the reaction of bis nih.govresearchgate.netdithiolopyrroles with activated alkynes, demonstrate the reactivity of these complex systems. nih.gov The functional groups incorporated during the synthesis of these polycyclic structures can be manipulated to build even greater molecular complexity, making them valuable intermediates in total synthesis.

Complex Cyclopentene-Based Scaffolds in Advanced Organic Synthesis

The cyclopentene framework is a privileged scaffold in organic synthesis, serving as a versatile building block for the total synthesis of complex and biologically active molecules. nih.govresearchgate.net Its utility stems from the ability to construct highly functionalized and stereochemically complex cyclopentanoid structures. researchgate.net

Role in Natural Product Synthesis: Many natural products and medicinally important compounds feature a polysubstituted cyclopentene or cyclopentane skeleton. nih.govresearchgate.net Examples include prostaglandins (B1171923), neoplanocin A, and vibralactone (B1257129) A. researchgate.netacs.org The synthesis of these molecules often relies on methodologies that can efficiently and stereoselectively construct the core five-membered ring. Chiral cyclopentenones, which can be derived from cyclopentene precursors, are key intermediates in the asymmetric synthesis of such target molecules. acs.org

Scaffolds for Medicinal Chemistry: Beyond natural product synthesis, the cyclopentane motif has been utilized as an effective core scaffold in several medicinal chemistry programs. researchgate.net The development of novel synthetic methods has provided accessible technologies for the stereocontrolled construction of complex cyclopentanoid chemotypes. researchgate.net This has led to the generation of small molecule libraries based on the cyclopentane framework for screening in drug discovery research. researchgate.net For instance, cyclopentene-containing peptide-based compounds are of interest in modern medicinal chemistry for designing more effective drugs. researchgate.net The incorporation of fragments from peptides and saccharides into a cyclopentenyl core has been demonstrated, creating complex hybrids with potential biological relevance. nih.gov

The development of efficient synthetic routes, such as multicomponent reactions and catalytic annulations, continues to expand the accessibility and diversity of complex cyclopentene-based scaffolds for advanced applications in organic synthesis and drug discovery. nih.govrsc.org

Future Directions and Emerging Research Avenues for Cyclopent 3 Ene 1 Carbaldehyde

Catalytic Asymmetric Transformations of Cyclopent-3-ene-1-carbaldehyde

The development of catalytic asymmetric methods to control the stereochemistry of reactions involving this compound is a primary focus for future research. As an α,β-unsaturated aldehyde, this compound is an ideal substrate for various organocatalytic activation modes, particularly through the formation of chiral iminium ions or enamines.

Chiral secondary amines, such as proline and its derivatives, are expected to be effective catalysts. These catalysts react with the aldehyde to form a transient chiral iminium ion, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the molecule. This activation facilitates stereocontrolled conjugate additions (Michael additions) of various nucleophiles to the carbon-carbon double bond. The judicious selection of the catalyst can allow for access to specific stereoisomers of the resulting 1,5-dicarbonyl systems. nih.gov

Furthermore, N-Heterocyclic Carbenes (NHCs) represent another class of powerful organocatalysts. NHCs can catalyze enantioselective reactions of unsaturated aldehydes, leading to the synthesis of complex cyclopentene (B43876) derivatives containing quaternary carbon stereocenters. nih.gov The proposed mechanism often involves the formation of a homoenolate equivalent, which can then participate in enantioselective aldol (B89426) or Michael reactions. nih.gov The desymmetrization of related cyclopentene-1,3-diones using chiral catalysts highlights a powerful strategy for creating stereogenic centers, a concept that can be extended to transformations of this compound. rsc.orgresearchgate.net

Future research will likely focus on expanding the scope of nucleophiles and reaction partners in these asymmetric transformations and on the design of new, more efficient, and selective chiral catalysts.

Table 1: Potential Catalytic Asymmetric Transformations

Reaction Type Catalyst Class Activation Mode Potential Product
Michael Addition Chiral Secondary Amines (e.g., Proline derivatives) Iminium Ion Chiral 1,5-dicarbonyl compounds
Aldol Reaction N-Heterocyclic Carbenes (NHCs) Homoenolate equivalent Functionalized cyclopentenes with quaternary stereocenters

Exploration of Novel Reaction Pathways and Methodologies for this compound

Beyond established transformations, emerging synthetic methodologies offer new avenues for the functionalization of this compound. These novel pathways aim to construct complex molecular architectures with high efficiency and atom economy.

Photocatalysis and Electrosynthesis: These methods utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions. Photocatalysis can enable unique transformations, such as C-H functionalization or the generation of radical intermediates, that are difficult to achieve with traditional thermal methods. researchgate.net For example, a photo-organocatalytic protocol could be developed for the acetalization of this compound under green conditions. rsc.org Electrosynthesis offers an alternative for generating reactive species and can be used to prepare complex cyclopentene derivatives, such as 1,4-dienes, through electrochemical oxidation and cyclization. nih.gov

The exploration of these modern synthetic methods will undoubtedly lead to the discovery of new derivatives of this compound with novel properties and applications.

Integration with Flow Chemistry and Sustainable Synthesis of this compound

The principles of green chemistry and the adoption of advanced manufacturing technologies like flow chemistry are becoming increasingly important in the chemical industry, particularly for the production of fine chemicals and fragrances. nih.govbeilstein-journals.org

Flow Chemistry: Continuous flow technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.govresearchgate.net For a volatile compound like this compound, flow chemistry can minimize handling risks and improve process efficiency. Reactions such as hydrogenations, oxidations, or catalytic transformations can be readily adapted to flow reactors, potentially leading to higher yields and purities. nih.govresearchgate.net The integration of solid-supported catalysts or reagents within flow systems can further simplify purification and product isolation. nih.gov

Sustainable Synthesis: A key aspect of future research will be the development of more sustainable synthetic routes to and from this compound. This involves applying green chemistry principles to minimize environmental impact. eurekalert.orgosaka-u.ac.jp Key strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with bio-based alternatives like ethanol (B145695) or 2-methyltetrahydrofuran. mdpi.com

Energy Efficiency: Employing energy-efficient methods such as photocatalysis, which can often be conducted at room temperature using sunlight or LED light sources. rsc.orgeurekalert.org

Waste Reduction: Designing synthetic routes with high atom economy and minimizing the use of stoichiometric reagents and protecting groups. nih.gov

The environmental performance of synthetic processes can be quantitatively assessed using various green chemistry metrics.

Table 2: Green Chemistry Metrics for Synthesis Evaluation

Metric Description Ideal Value
Atom Economy (AE) The proportion of reactant atoms incorporated into the final product. unica.it 100%
E-Factor (Environmental Factor) The total mass of waste produced per unit mass of product. researchgate.net 0

| Process Mass Intensity (PMI) | The total mass input (materials, solvents, etc.) relative to the mass of the final product. unica.it | 1 |

By integrating flow chemistry and adhering to green chemistry principles, the synthesis and transformation of this compound can be made more economically viable and environmentally responsible. researchgate.netwhiterose.ac.uk

Advanced Computational Modeling for Predictive Synthesis and Reactivity of this compound

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical reactions. nih.govsoton.ac.uk Applying these methods to this compound can accelerate the discovery of new reactions and catalysts.

Predicting Stereoselectivity: In asymmetric catalysis, computational modeling can elucidate the origin of enantioselectivity. By calculating the energies of transition states for different reaction pathways, researchers can predict which stereoisomer will be favored. nih.gov For organocatalytic reactions of unsaturated aldehydes, DFT studies can model the interaction between the substrate and the chiral catalyst, providing insights that guide the design of more selective catalysts. nih.govsoton.ac.uk

Investigating Reaction Mechanisms: Computational studies can map out the entire energy profile of a reaction, identifying intermediates and transition states. This is particularly valuable for complex, multi-step processes like cascade reactions or cycloadditions. rsc.orgmdpi.com For example, DFT calculations can determine whether a cycloaddition reaction involving this compound is likely to proceed via a concerted or stepwise mechanism and can predict the regioselectivity of the addition. researchgate.net

Understanding Reactivity: Reactivity descriptors derived from DFT calculations can predict how this compound will behave in the presence of various reagents. These models can help in screening potential reaction partners and conditions, thereby reducing the amount of experimental work required. The insights gained from such computational studies are crucial for the rational design of novel and efficient synthetic transformations. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Cyclopent-3-ene-1-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via oxidation of cyclopent-3-ene-1-methanol using mild oxidizing agents like pyridinium chlorochromate (PCC) or Swern conditions (oxalyl chloride/DMSO). Reaction conditions such as temperature (-20°C to 0°C for Swern) and solvent polarity (e.g., dichloromethane) are critical to avoid over-oxidation to carboxylic acids. Monitoring via thin-layer chromatography (TLC) and optimizing stoichiometry (1:1.2 substrate-to-oxidant ratio) can improve yields .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H NMR should show a downfield aldehyde proton (~9.8–10.2 ppm) and olefinic protons (5.5–6.0 ppm). 13^{13}C NMR confirms the carbonyl carbon (~190–200 ppm).
  • IR : A strong absorption band near 1720 cm1^{-1} (C=O stretch).
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELXL refinement (via the SHELX suite) resolves bond lengths and angles, particularly the planar aldehyde group and cyclopentene ring geometry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : In airtight containers under inert gas (N2_2) at 2–8°C to prevent polymerization.
  • Spill management : Neutralize with sodium bisulfite and absorb with inert material (vermiculite). Refer to safety data sheets (SDS) for emergency procedures .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. The aldehyde's electron-deficient carbonyl group acts as a dienophile, with computed activation energies (~15–20 kcal/mol) guiding solvent selection (e.g., toluene at 80°C). Compare experimental yields with simulated transition states to validate computational models .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 1^1H NMR splitting patterns)?

  • Methodological Answer :

  • Variable-temperature NMR : Assess dynamic effects (e.g., ring puckering in cyclopentene) causing signal splitting.
  • 2D NMR (COSY, NOESY) : Identify scalar coupling or through-space interactions between aldehyde protons and adjacent carbons.
  • Isotopic labeling : Replace 1^{1}H with 2^{2}H to simplify spectra. Cross-validate with IR and high-resolution mass spectrometry (HRMS) .

Q. How do steric and electronic effects influence the catalytic hydrogenation of this compound?

  • Methodological Answer :

  • Catalyst screening : Compare Pd/C (5% wt) vs. Raney Ni for selectivity. Pd/C typically hydrogenates the alkene first (ΔG‡ ~10 kcal/mol), while Ni may reduce the aldehyde to alcohol.
  • Kinetic studies : Monitor H2_2 uptake rates (e.g., Parr reactor) under varying pressures (1–5 atm).
  • DFT : Calculate adsorption energies of the aldehyde and alkene on metal surfaces to explain selectivity trends .

Q. What are the challenges in crystallizing this compound, and how are they mitigated?

  • Methodological Answer :

  • Solvent selection : Use low-polarity solvents (hexane/ethyl acetate mixtures) to slow crystallization and avoid oiling out.
  • Seeding : Introduce microcrystals from vapor diffusion methods.
  • Cryocooling : Flash-cool crystals to 100 K (liquid N2_2) to stabilize the lattice. SHELXD (SHELX suite) assists in solving structures from twinned or low-resolution data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.